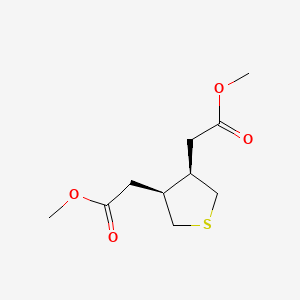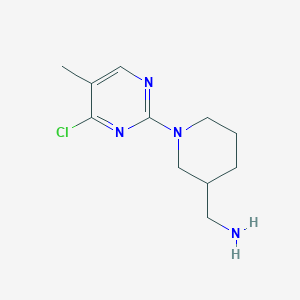
(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, attached to a piperidine ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chloro-5-methylpyrimidine.
Attachment to Piperidine: The pyrimidine derivative is then reacted with a piperidine derivative under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride.
Introduction of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the methanamine group.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine
- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-2-yl)methanamine
- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)ethanamine
Uniqueness
Compared to similar compounds, (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine and piperidine rings. This unique structure can result in different chemical reactivity and biological activity, making it a compound of particular interest in research and development.
Propiedades
Fórmula molecular |
C11H17ClN4 |
|---|---|
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C11H17ClN4/c1-8-6-14-11(15-10(8)12)16-4-2-3-9(5-13)7-16/h6,9H,2-5,7,13H2,1H3 |
Clave InChI |
GVXDQJKLRJJBMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1Cl)N2CCCC(C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
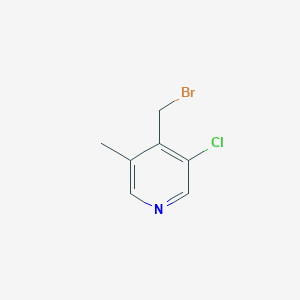
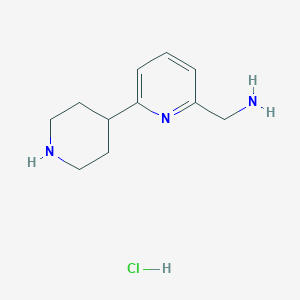
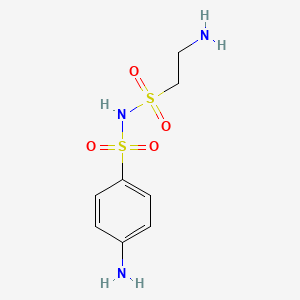
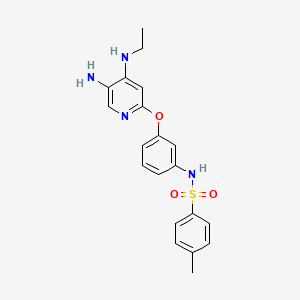
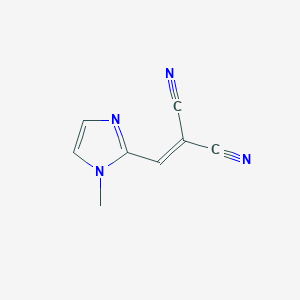
![Benzo[c]isothiazole-6-carboxylic acid](/img/structure/B12817830.png)

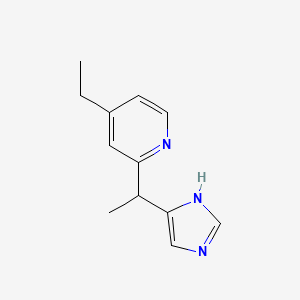
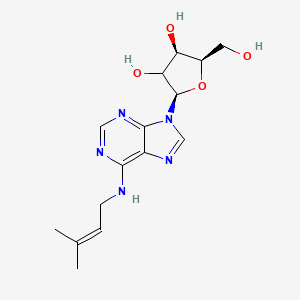
![2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B12817875.png)

